SMILES code for 2-chloro-N-(3-fluorophenyl)propanamide
SMILES code for 2-chloro-N-(3-fluorophenyl)propanamide
An In-Depth Technical Guide to 2-chloro-N-(3-fluorophenyl)propanamide: Structure, Synthesis, and Characterization
Executive Summary
This technical guide provides a comprehensive overview of 2-chloro-N-(3-fluorophenyl)propanamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. The core focus of this document is the elucidation of its chemical structure through the Simplified Molecular Input Line Entry System (SMILES), supplemented by detailed protocols for its synthesis and analytical characterization. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.
Chemical Identity and SMILES Representation
The unambiguous representation of molecular structures is fundamental to cheminformatics, enabling searchable databases and computational analysis. The SMILES notation is a powerful tool for this purpose, encoding the structure of a molecule into a linear string of characters.
Core Chemical Identifiers
A summary of the key identifiers for 2-chloro-N-(3-fluorophenyl)propanamide is presented below.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-(3-fluorophenyl)propanamide | - |
| CAS Number | 941400-35-7 | [1] |
| Molecular Formula | C₉H₉ClFNO | Calculated |
| Molecular Weight | 201.63 g/mol | Calculated |
| Canonical SMILES | CC(Cl)C(=O)Nc1cccc(F)c1 | Constructed |
Decoding the SMILES String: CC(Cl)C(=O)Nc1cccc(F)c1
The SMILES string for 2-chloro-N-(3-fluorophenyl)propanamide provides a concise and machine-readable description of its atomic connectivity and bonding. A step-by-step deconstruction of this string reveals the molecule's architecture.
Caption: Logical breakdown of the SMILES string for 2-chloro-N-(3-fluorophenyl)propanamide.
Synthesis and Purification
The most established and logical method for synthesizing N-aryl propanamides is via a nucleophilic acyl substitution reaction. This involves the condensation of an aromatic amine with a suitable acyl chloride.[2]
Synthetic Pathway
The synthesis of 2-chloro-N-(3-fluorophenyl)propanamide proceeds by the acylation of 3-fluoroaniline with 2-chloropropionyl chloride. The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Materials:
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3-Fluoroaniline (1.0 eq)
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2-Chloropropionyl chloride (1.05 eq)
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Triethylamine (1.1 eq)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoroaniline (1.0 eq) and anhydrous dichloromethane.
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Add triethylamine (1.1 eq) to the solution and stir.
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Cool the reaction mixture to 0°C using an ice-water bath.
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Slowly add 2-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.
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After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
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Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by flash column chromatography on silica gel, followed by recrystallization to obtain pure 2-chloro-N-(3-fluorophenyl)propanamide.
Analytical and Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous N-aryl amides.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
Caption: Key expected absorption bands in the infrared spectrum.
The strong absorptions for the Amide I (C=O stretch) and Amide II (N-H bend) bands are highly characteristic and confirm the formation of the amide bond.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR:
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~8.0-9.0 ppm (singlet, 1H): The amide N-H proton.
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~7.0-7.8 ppm (multiplet, 4H): Protons on the 3-fluorophenyl ring. The signals will exhibit complex splitting due to both H-H and H-F coupling.
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~4.6 ppm (quartet, 1H): The methine proton (-CH(Cl)-), split by the adjacent methyl protons.
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~1.7 ppm (doublet, 3H): The methyl group (-CH₃) protons, split by the adjacent methine proton.
¹³C NMR:
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~168-172 ppm: The carbonyl carbon (C=O).
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~161-164 ppm (doublet, ¹JCF ≈ 245 Hz): The aromatic carbon directly bonded to fluorine (C-F).
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~110-140 ppm: The remaining five aromatic carbons. Signals for carbons ortho and para to the fluorine atom will show smaller C-F coupling constants.
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~55-60 ppm: The methine carbon (-CH(Cl)-).
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~20-25 ppm: The methyl carbon (-CH₃).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
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Expected [M]⁺: The molecular ion peak would be observed at m/z 201.
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Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be expected, providing definitive evidence for the incorporation of chlorine.
Applications and Research Context
Halogenated anilides like 2-chloro-N-(3-fluorophenyl)propanamide serve as important building blocks and intermediates in organic synthesis.[2] The presence of chloro, fluoro, and amide functionalities provides multiple reaction sites for further molecular elaboration.
Structurally related compounds have been investigated for a range of biological activities, including:
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Agrochemicals: Many commercial herbicides and fungicides are based on chloroacetanilide and propanamide scaffolds.
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Pharmaceuticals: The N-aryl amide motif is a common feature in many drug candidates, and the incorporation of fluorine can enhance metabolic stability and binding affinity.
While direct biological targets for this specific compound are not publicly documented, its structural framework suggests it could be a valuable intermediate for creating libraries of more complex molecules for screening in drug discovery and materials science programs.
Safety and Handling
Hazard Statements: Based on analogous compounds, 2-chloro-N-(3-fluorophenyl)propanamide should be handled with care. It is likely to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.
Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
References
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Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Available from: [Link]
